molecular formula C17H19ClN4O2S2 B11416468 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11416468
M. Wt: 410.9 g/mol
InChI Key: PEPQTYNRSXEISK-UHFFFAOYSA-N
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Description

“N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene ring, followed by the introduction of the pyrimidine ring and subsequent functionalization to introduce the carbamoyl, chloro, and propylsulfanyl groups. Common reagents and conditions used in these reactions include:

    Reagents: Halogenating agents, amines, thiols, and carboxylic acids.

    Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules like proteins or DNA. Its heterocyclic structure may impart specific binding properties, making it a candidate for drug discovery.

Medicine

In medicine, “N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide” might be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties may also find use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of “N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of “N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide” lies in its specific functional groups and their arrangement. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

“this compound” is a complex and versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of interest for scientific research and industrial production.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C17H19ClN4O2S2

Molecular Weight

410.9 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H19ClN4O2S2/c1-2-7-25-17-20-8-10(18)13(21-17)15(24)22-16-12(14(19)23)9-5-3-4-6-11(9)26-16/h8H,2-7H2,1H3,(H2,19,23)(H,22,24)

InChI Key

PEPQTYNRSXEISK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Cl

Origin of Product

United States

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